molecular formula C12H12N2OS B2606538 5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile CAS No. 337922-68-6

5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile

Cat. No. B2606538
M. Wt: 232.3
InChI Key: JKYNGJIJLVDLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile” belongs to the class of organic compounds known as nitriles. Nitriles are compounds containing a cyano functional group (-C≡N). The “5-Acetyl” part refers to an acetyl group (CH3CO-) attached to the 5th carbon atom in the compound. The “2-(allylsulfanyl)” part indicates the presence of an allyl group (CH2=CH-CH2-) attached to a sulfur atom at the 2nd carbon atom. The “6-methylnicotinonitrile” part suggests that a methyl group (CH3) is attached to the 6th carbon atom of a nicotinonitrile .


Molecular Structure Analysis

The molecular structure of this compound would be based on the nicotinonitrile ring, with the acetyl, allylsulfanyl, and methyl groups attached at the specified positions. The exact structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The acetyl, allylsulfanyl, and methyl groups could potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis of Complex Molecules

This compound has been utilized in the synthesis of complex molecules through various chemical reactions. For instance, its derivatives have been involved in palladium-catalyzed desulfinylative C–C coupling reactions with Grignard reagents and sodium salts, leading to the formation of diverse allylic derivatives with potential applications in drug synthesis and material science (Volla, Dubbaka, & Vogel, 2009). Furthermore, its application in the synthesis of novel 3-(allyloxy)-propylidene acetals of natural terpenoids presents a chemoselective approach to modifying natural products for enhanced biological activity (Devendar et al., 2015).

Biological Evaluations

The derivatives of 5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile have been evaluated for their biological activities. For example, novel compounds synthesized from this chemical have displayed promising antitrypanosomal activity, indicating potential uses in developing treatments against parasitic infections (Lelyukh et al., 2023). Additionally, the antimicrobial activities of new pyridothienopyrimidines and pyridothienotriazines derived from this compound highlight its role in the discovery of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Material Science and Catalysis

The structural versatility of 5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile derivatives makes them suitable for applications in material science and catalysis. Their involvement in the synthesis of cellulose acetates in new ionic liquids presents a novel approach to cellulose modification, with implications for the development of sustainable materials and chemicals (Wu et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include further studies to determine its properties, potential uses, and safety considerations .

properties

IUPAC Name

5-acetyl-6-methyl-2-prop-2-enylsulfanylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-4-5-16-12-10(7-13)6-11(9(3)15)8(2)14-12/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYNGJIJLVDLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SCC=C)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile

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